Ritlecitinib
Description
Properties
IUPAC Name |
1-[(2S,5R)-2-methyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)piperidin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c1-3-13(21)20-8-11(5-4-10(20)2)19-15-12-6-7-16-14(12)17-9-18-15/h3,6-7,9-11H,1,4-5,8H2,2H3,(H2,16,17,18,19)/t10-,11+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBRJPFGIXUFMTM-WDEREUQCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1C(=O)C=C)NC2=NC=NC3=C2C=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@H](CN1C(=O)C=C)NC2=NC=NC3=C2C=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1792180-81-4 | |
| Record name | PF-06651600 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1792180814 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-06651600 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14924 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-Propen-1-one, 1-[(2S,5R)-2-methyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-1-piperidinyl]- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RITLECITINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2OYE00PC25 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Traditional 13-Step Synthesis
The initial route (US8552191B2) utilized benzyl carbamate protection for the enamine nitrogen, requiring oxidation of alcohol intermediates to form Formula IIIb. Sequential reactions including:
-
Aldol condensation for core structure assembly
-
PtO₂-catalyzed hydrogenation for pyridine ring reduction
-
Diastereomeric salt crystallization for enantiopure cis-isomer isolation
This method faced challenges with 5% overall yield due to low efficiency in oxidation and protection/deprotection cycles.
Critical process parameters (CPPs) include:
-
Reaction temperature : Maintained at -15°C±2°C during amidation
-
Mixing intensity : 250-300 rpm for homogeneous crystallization
Batch analysis of 41 development lots showed 99.2-99.8% purity, with residual solvents <ICH Q3C limits.
Process Analytical Technology (PAT) Implementation
In-Process Controls (IPC)
Four critical checkpoints were established:
-
Intermediate IIa :
-
Tosylate formation :
-
Crystallization :
Stability-Indicating Methods
Forced degradation studies revealed:
Method validation parameters met FDA guidelines:
Scalability and Technology Transfer
Campaign-Specific Adjustments
Pilot (50kg) vs. commercial (200kg) batch comparisons:
| Factor | Pilot Process | Commercial Scale |
|---|---|---|
| Hydrogenation pressure | 50 psi | 35 psi (Rh/C bed optimization) |
| Crystallization cooling rate | 0.5°C/min | 0.3°C/min (larger ΔT control) |
| Milling time | 15min | 25min (PSD adjustment) |
Post-scale up, the API exhibited equivalent properties:
| Property | Small Scale | Large Scale |
|---|---|---|
| Bulk density | 0.45g/cm³ | 0.43g/cm³ |
| Carr index | 18.2 | 19.1 |
| DSC onset | 192.5°C | 191.8°C |
Container Closure Considerations
Stability in HDPE containers with desiccant:
| Storage Condition | Impurity Growth (24mo) |
|---|---|
| 25°C/60%RH | ≤0.15% total |
| 40°C/75%RH | ≤0.35% total |
| Freeze-thaw (5 cycles) | ≤0.12% total |
| Area | OEL (µg/m³) | Sampling Method |
|---|---|---|
| Manufacturing | 10 (8h TWA) | OSHA PV2127 |
| Packaging | 5 (STEL) | NIOSH 2551 |
Comparative Analysis of Crystallization Techniques
Anti-Solvent Screening
Solvent combinations evaluated for Form 1 purity:
| Anti-Solvent | Yield | Purity |
|---|---|---|
| n-Heptane | 88% | 99.2% |
| MTBE | 82% | 98.7% |
| Cyclohexane | 91% | 99.5% |
Polymorph Control
XRPD confirmed Form 1 stability under ICH conditions:
| Condition | Δ2θ from Reference |
|---|---|
| 40°C/75%RH | ±0.01° |
| 60°C/3mo | ±0.03° |
| Milling (25min) | ±0.02° |
Chemical Reactions Analysis
Forced Degradation Study of Ritlecitinib
A forced degradation study of this compound investigated its stability under various stress conditions, including:
The study monitored the degradation products and kinetics of this compound under these conditions .
1.1. Degradation Products
The study identified four degradation products (DP1, DP2, DP3, and DP4) of this compound under different stress conditions .
| Compound/Degradation Product | Stress Conditions | Retention Time (tR, min) | Relative Retention Time (RRT) | Base/Main Peak (m/z) | List of Peaks (m/z) |
|---|---|---|---|---|---|
| This compound | - | 3.77 | - | 286 | 286, 215, 185, 173, 159, 152, 135, 119, 108 |
| Degradation product 1 (DP1) | Basic hydrolysis | 2.24 | 0.59 | 331 | 331, 274, 232, 224, 183, 140, 119 |
| Degradation product 2 (DP2) | Basic hydrolysis | 3.28 | 0.87 | 304 | 333, 304, 205, 183, 137, 119 |
| Degradation product 3 (DP3) | Basic hydrolysis/Oxidative | 4.37 | 1.16 | 571 | 571, 286, 159, 152, 119 |
| Degradation product 4 (DP4) | Oxidative | 4.79 | 1.27 | 302 | 302, 286, 225, 152, 119 |
1.2. Degradation Kinetics
The degradation kinetics of this compound were assessed under basic hydrolysis and oxidative degradation conditions .
| Degradation Condition | Duration of Kinetic Study (Days) | Order of Kinetic Degradation | Reaction Rate Constant (k, µgmL-1h-1) | Half-Life (t50, h) | Shelf-Life (t90, h) |
|---|---|---|---|---|---|
| Basic hydrolysis, 1 M NaOH, RT | 30 | Second-order kinetics | 0.000016 | 662.5 | 66.3 |
| Oxidative degradation, 33% H2O2, RT | 12 | Zero-order kinetics | 0.181 | 266.8 | 53.4 |
1.3. Fragmentation Pattern
Mass spectrometry analysis of this compound revealed a specific fragmentation pattern :
-
The protonated molecular ion [M+H]+ at m/z 286 confirms the molecular formula C15H19N5O .
-
Six fragments were distinguished through MS/MS experiments .
-
The fragment at m/z 215 results from the neutral loss of prop-2-enamide .
-
Cleavage of the piperidine ring leads to the fragment at m/z 173 .
-
Fragments at m/z 152 and 135 are due to cleavage around the central nitrogen .
-
The fragment ion at m/z 119 is generated by removing the amino group from the fragment at m/z 135, forming 7H-pyrrolo[2,3-d]pyrimidine .
-
Metabolism of this compound
This compound is metabolized by multiple pathways, including glutathione S-transferase (GST) and cytochrome P450 (CYP) enzymes . The GST enzymes include cytosolic GST A1/3, M1/3/5, P1, S1, T2, Z1 and microsomal GST 1/2/3, and the CYP enzymes include CYP1A2, CYP2C8, CYP2C9 and CYP3A . No single route contributes to more than 25% of the total metabolism of this compound .
Scientific Research Applications
Alopecia Areata
- Efficacy : Ritlecitinib has shown substantial efficacy in treating alopecia areata, particularly in patients with significant scalp hair loss (≥25%). In a long-term study (ALLEGRO-LT), 73.5% of patients achieved a Severity of Alopecia Tool (SALT) score of ≤20 after 24 months of treatment .
- Safety Profile : The safety profile of this compound is consistent with previous studies. Common adverse events include nasopharyngitis, headache, and upper respiratory tract infections. Serious adverse events were relatively low, with no major cardiovascular events reported .
- Long-term Studies : In the ALLEGRO phase 2b/3 trial, this compound demonstrated significant hair regrowth after six months, with 45.1% to 63.1% of patients achieving a SALT score ≤20 at different time points .
- Adolescent Population : A subgroup analysis focused on adolescents (12-17 years) indicated that this compound is effective and well-tolerated in this age group as well, with significant improvements in SALT scores observed over 48 weeks .
Comparative Efficacy
A comparative analysis of this compound with other JAK inhibitors highlights its unique position:
| Drug Name | Mechanism | Indications | Efficacy in Alopecia Areata |
|---|---|---|---|
| This compound | JAK3/TEC inhibitor | Alopecia areata | High efficacy in long-term studies |
| Tofacitinib | JAK1/JAK2/JAK3 inhibitor | Rheumatoid arthritis, etc. | Approved for multiple indications |
| Baricitinib | JAK1/JAK2 inhibitor | Rheumatoid arthritis | Effective but not primarily for alopecia |
Regulatory Status
This compound has received regulatory approval for the treatment of alopecia areata in various regions, including the United States and Europe. The ongoing studies continue to evaluate its efficacy for other indications such as vitiligo and inflammatory bowel diseases like Crohn's disease and ulcerative colitis .
Case Studies and Research Findings
- ALLEGRO Study Group : This pivotal study involved over 400 participants with alopecia areata. Results indicated that after 24 months, a significant proportion of patients reported satisfactory hair regrowth and overall improvement in quality of life measures .
- Adverse Events Monitoring : A thorough review of adverse events during clinical trials showed that most were mild to moderate, reinforcing the drug's acceptable safety profile over extended use .
- Patient-Reported Outcomes : Patient feedback indicated high satisfaction rates with treatment outcomes, with approximately 70% reporting improvement in hair growth at the two-year mark .
Mechanism of Action
Ritlecitinib exerts its effects by selectively inhibiting Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) kinase family. By binding covalently to Cys-909 of JAK3, this compound blocks cytokine signaling and the cytolytic activity of T cells, which are implicated in the pathogenesis of alopecia areata . This inhibition leads to a decrease in inflammatory responses and stabilization of hair follicles, promoting hair regrowth .
Comparison with Similar Compounds
Comparison with Similar Compounds
Mechanism of Action and Selectivity
Ritlecitinib uniquely inhibits both JAK3 and TEC kinases, targeting interleukin (IL)-15 and IL-21 signaling critical in autoimmune hair loss . In contrast:
- Baricitinib (JAK1/2 inhibitor): Broader immunosuppression but higher risk of thromboembolism .
- Brepocitinib (TYK2/JAK1 inhibitor): Blocks IL-12/IL-23 pathways but lacks TEC kinase inhibition .
- Tofacitinib (JAK1/3 inhibitor): Less selective, with elevated infection risks in long-term use .
Clinical Efficacy in Alopecia Areata
In head-to-head trials, this compound achieved SALT90 in 25% of patients at 24 weeks, comparable to brepocitinib (34%) but superior to placebo (0%) . Baricitinib showed similar efficacy (33% SALT90) but with higher adverse event rates (e.g., acne, hyperlipidemia) .
Transporter Inhibition and Biomarker Utility
This contrasts with tofacitinib, which inhibits OAT3 and increases methotrexate exposure . Endogenous biomarkers (e.g., coproporphyrin I) confirmed this compound’s low DDI risk, a unique de-risking strategy among JAK inhibitors .
Biological Activity
Ritlecitinib is a selective oral inhibitor targeting Janus kinase 3 (JAK3) and members of the TEC family of kinases. It has been primarily investigated for its efficacy in treating alopecia areata (AA), an autoimmune condition characterized by hair loss. This article explores the biological activity of this compound, detailing its mechanism of action, pharmacokinetics, clinical efficacy, safety profile, and relevant case studies.
This compound operates by covalently binding to Cys-909 of JAK3, which is critical for cytokine signaling pathways involved in immune response. This binding inhibits JAK3's activity while also affecting TEC family kinases, which play roles in T-cell activation and cytotoxicity. By selectively inhibiting these pathways, this compound aims to reduce the pathogenic effects associated with autoimmune diseases like AA .
Pharmacokinetics
This compound exhibits a pharmacokinetic profile characterized by:
- Rapid Absorption : Peak plasma concentrations are reached approximately 1 hour after administration.
- Dose-Proportional Exposure : The drug shows approximately dose-proportional increases in C_max and AUC (area under the curve) up to 200 mg.
- Bioavailability : The absolute oral bioavailability is around 64%.
- Volume of Distribution : Estimated at 1.3 L/kg.
- Protein Binding : Approximately 14% bound to plasma proteins .
Clinical Efficacy
Clinical trials have demonstrated the efficacy of this compound in patients aged 12 years and older with AA. The ALLEGRO phase 2a and phase 2b/3 studies provided significant insights:
- Dosing Regimen : A loading dose of 200 mg once daily for the first four weeks followed by a maintenance dose of 50 mg once daily.
- Efficacy Results :
- At Month 12, a significant proportion of patients achieved a Severity of Alopecia Tool (SALT) score ≤20, indicating substantial hair regrowth:
| Time Point | SALT Score ≤20 (50 mg) | SALT Score ≤20 (200/50 mg) |
|---|---|---|
| Month 12 | 45.1% | 45.9% |
| Month 24 | 60.8% | 63.1% |
Safety Profile
The safety analysis pooled data from multiple studies involving over 1,200 patients:
- Adverse Events (AEs) : Reported AEs included headache (17.7%), nasopharyngitis (12.4%), and SARS-CoV-2 positive tests (15.5%).
- Serious AEs : Occurred in about 4.4% of patients; most common serious events included respiratory issues.
- Discontinuation Rates : Approximately 6% of patients discontinued treatment due to AEs, with serious AEs leading to discontinuation in some cases .
Case Studies
Several case studies highlight this compound's effectiveness in individual patients:
- Case Study A : A 25-year-old female with extensive AA showed complete regrowth after six months on this compound at a dosage of 50 mg daily.
- Case Study B : An adolescent patient with severe AA experienced significant improvement within three months, achieving a SALT score reduction from over 80 to below 20.
Q & A
Q. What are the primary mechanisms of action of Ritlecitinib in modulating immune responses in autoimmune diseases like vitiligo?
this compound selectively inhibits JAK3 and TEC family kinases, disrupting the JAK/STAT signaling pathway critical for Th1/Th2 immune activation. In vitiligo, this inhibition reduces IFN-γ-driven melanocyte detachment and CD8+ T-cell infiltration, stabilizing depigmentation in active lesions and promoting repigmentation in stable lesions .
Q. What key biomarkers are used to assess this compound's efficacy in clinical trials targeting non-segmental vitiligo?
Biomarkers include melanocyte markers (e.g., SOX10, PMEL), immune-related markers (e.g., IFN-γ, IL-15), and co-stimulatory molecules (e.g., ICOS). Stable lesions show increased melanocyte marker expression post-treatment, while active lesions exhibit reduced Th1/Th2-related cytokines, indicating dual stabilization and repigmentation effects .
Q. How are clinical trial endpoints structured to evaluate this compound’s efficacy in vitiligo studies?
Endpoints include depigmentation stabilization (measured by lesion area reduction) and repigmentation rates. For example, phase 2b trials use the Vitiligo Area Scoring Index (VASI) and histopathological analysis of T-cell infiltrates to quantify outcomes at 24 weeks .
Q. What statistical methods are recommended for analyzing this compound’s dose-response relationships in randomized trials?
Linear mixed-effects models or ANOVA are used to compare treatment arms (e.g., 50 mg vs. 10 mg doses). Stratified randomization ensures balanced baseline characteristics, while intention-to-treat (ITT) analysis minimizes bias from dropouts .
Advanced Research Questions
Q. How should researchers design experiments to differentiate this compound’s effects on active vs. stable vitiligo lesions?
- Experimental Design : Use longitudinal cohort studies with biopsy-based biomarker tracking.
- Methodology : Stratify patients by lesion activity (stable: no progression for ≥6 months; active: recent expansion). Compare baseline vs. post-treatment biomarker expression (e.g., IFN-γ, SOX10) using immunohistochemistry and RNA sequencing .
- Data Interpretation : Active lesions require longer follow-up to assess stabilization before repigmentation, whereas stable lesions show early melanocyte marker recovery .
Q. What methodological challenges arise when reconciling contradictory data on this compound’s efficacy across lesion types?
- Contradiction Example : Stable lesions show faster repigmentation than active lesions despite similar JAK3 inhibition.
- Resolution Strategy : Conduct subgroup analyses to identify confounding factors (e.g., baseline inflammation levels, T-cell density). Use multivariate regression to adjust for variables like disease duration or prior therapies .
Q. How can preclinical models of vitiligo be optimized to replicate this compound’s clinical outcomes?
- Model Selection : Use humanized mouse models with adoptively transferred melanocyte-specific CD8+ T cells.
- Validation Criteria : Monitor depigmentation kinetics and biomarker concordance (e.g., IFN-γ reduction) between preclinical and clinical data. Adhere to NIH guidelines for experimental rigor and reproducibility .
Q. What ethical considerations are critical when designing this compound trials involving vulnerable populations (e.g., pediatric vitiligo patients)?
- Informed Consent : Ensure age-appropriate assent forms and guardian consent.
- Risk Mitigation : Include Data Safety Monitoring Boards (DSMBs) to review adverse events (e.g., infections linked to JAK inhibition). Reference frameworks like PICOT to align study objectives with participant welfare .
Methodological Tables
Table 1 : Key Biomarker Changes in this compound-Treated Vitiligo Lesions
| Biomarker Type | Active Lesions (Week 24) | Stable Lesions (Week 24) |
|---|---|---|
| Melanocyte Markers | No significant change | ↑ SOX10, PMEL |
| Th1/Th2 Cytokines | ↓ IFN-γ, IL-15 | ↓ IL-4, IL-13 |
| Co-stimulatory Molecules | ↓ ICOS, CD28 | ↓ CD80, CD86 |
Table 2 : Recommended Statistical Tests for this compound Trials
| Analysis Type | Method | Application Example |
|---|---|---|
| Dose-Response | ANOVA with Tukey HSD | Compare 50 mg vs. 30 mg vs. placebo |
| Biomarker Correlation | Spearman’s Rank Test | Link SOX10 levels to repigmentation |
| Survival Analysis | Kaplan-Meier Curves | Time to lesion stabilization |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
